N-tert-Butoxycarbonyl Amoxapine-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-71-0 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Tert Butoxycarbonyl Amoxapine D8
Retrosynthetic Analysis of N-tert-Butoxycarbonyl Amoxapine-d8 (B563610)
A retrosynthetic analysis of N-tert-Butoxycarbonyl Amoxapine-d8 breaks down the target molecule into simpler, commercially available starting materials. The primary disconnections would involve the removal of the Boc protecting group and the cleavage of the piperazine (B1678402) ring from the dibenz[b,f] nih.govwordpress.comoxazepine core.
The key steps in a forward synthesis, guided by this analysis, would likely be:
Synthesis of the deuterated dibenz[b,f] nih.govwordpress.comoxazepine core: This would involve incorporating deuterium (B1214612) atoms at specific positions on the aromatic rings.
Introduction of the piperazine side chain: This step would attach the piperazine moiety to the core structure.
N-tert-Butoxycarbonyl (Boc) protection: The final step would involve the protection of the secondary amine on the piperazine ring with a Boc group.
The synthesis of the non-deuterated Amoxapine (B1665473) scaffold typically involves the condensation of a substituted aminophenol with a suitably functionalized aromatic ring system. The introduction of deuterium would necessitate the use of deuterated starting materials or the application of specific deuteration techniques during the synthesis.
Deuterium Incorporation Strategies into the Amoxapine Scaffold
The introduction of deuterium into the Amoxapine scaffold requires careful consideration of regioselectivity and the extent of deuterium enrichment. Several methods can be employed to achieve this.
Regioselective Deuteration Techniques for Specific Labeling
Achieving specific labeling with deuterium is crucial for many applications. Various techniques can be employed to direct the incorporation of deuterium to specific positions on a molecule. snnu.edu.cn
Catalytic Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. snnu.edu.cn Transition metal catalysts, such as palladium or ruthenium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂ gas or heavy water (D₂O). nih.govsnnu.edu.cnacs.org For instance, heterogeneous palladium catalysis has been used for the regioselective deuteration of arenes. acs.orgnih.gov Ruthenium nanoparticles have also shown effectiveness in the regioselective and stereospecific deuteration of bioactive nitrogen-containing compounds. nih.gov
Directed C-H Activation: This strategy utilizes directing groups to guide a metal catalyst to a specific C-H bond for deuteration. worktribe.com While effective, the installation and subsequent removal of the directing group can sometimes lead to isotopic dilution. worktribe.com
Acid- or Base-Mediated Deuteration: In some cases, acidic or basic conditions can promote the exchange of labile protons with deuterium from a deuterated solvent. worktribe.com
Use of Deuterated Building Blocks: Synthesizing the target molecule from starting materials that already contain deuterium at the desired positions is a straightforward approach. google.com This method offers precise control over the location of the deuterium labels.
For the Amoxapine scaffold, a combination of these techniques might be necessary to achieve the desired d8 labeling pattern. For example, deuterated aromatic precursors could be used to construct the dibenz[b,f] nih.govwordpress.comoxazepine core, followed by further selective deuteration if required.
Assessment of Deuterium Enrichment and Isotopic Purity in Synthetic Products
Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the synthesis of deuterated compounds. rsc.orgrsc.org Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. rsc.orgrsc.orgnih.gov By analyzing the mass isotopomer distribution, the percentage of molecules containing the desired number of deuterium atoms can be calculated. rsc.orgrsc.orgnih.gov Electrospray ionization (ESI)-HRMS is particularly useful due to its high sensitivity and low sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the position of the deuterium labels and assessing the isotopic purity. rsc.orgrsc.org The disappearance or reduction of signals in the ¹H NMR spectrum at specific positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides direct evidence of deuteration.
A combination of MS and NMR is often used to provide a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized deuterated compound. rsc.orgrsc.org
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, mass isotopomer distribution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of deuterium labels, structural integrity, relative isotopic purity |
N-tert-Butoxycarbonyl (Boc) Protection in Amine Synthesis and Derivatization
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal. chemistrysteps.comresearchgate.netnih.gov
Chemical Principles and Reaction Conditions for Boc-Protection
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk
General Reaction Scheme for Boc Protection: R₂NH + (Boc)₂O → R₂N-Boc + t-BuOH + CO₂
A variety of solvents and bases can be used, offering flexibility in the reaction setup. wordpress.comfishersci.co.ukwikipedia.org Common conditions include:
Aqueous conditions: Using a base like sodium hydroxide (B78521) in a water/THF mixture. wikipedia.org
Anhydrous conditions: Using a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). wordpress.comwikipedia.org
Catalyst-free conditions: In some cases, the reaction can be carried out in water or a water-acetone mixture without a catalyst. nih.govorganic-chemistry.org
The choice of conditions depends on the specific substrate and its solubility. For instance, using water as a solvent can be beneficial for increasing the solubility of unprotected amines. wordpress.com
| Condition | Base | Solvent | Temperature |
| Aqueous | Sodium hydroxide | Water/THF | 0 °C to room temperature |
| Anhydrous | Triethylamine, DMAP | Acetonitrile, THF | Room temperature to 40°C |
| Catalyst-free | None | Water, Water/Acetone | Room temperature |
Compatibility of Boc-Protection with Deuteration Procedures
A key consideration in the synthesis of this compound is the compatibility of the Boc-protection step with the deuteration procedures. The Boc group is generally stable to the conditions used for many deuteration reactions.
Stability to Catalytic HIE: The Boc group is resistant to catalytic hydrogenation conditions, which are often similar to those used for HIE. nih.gov This allows for deuteration to be performed on a Boc-protected intermediate without affecting the protecting group.
Stability to Basic Conditions: The Boc group is stable towards most bases, making it compatible with base-mediated deuteration methods. organic-chemistry.org
Acid Lability: The primary vulnerability of the Boc group is its lability under acidic conditions. chemistrysteps.comwikipedia.org This property is utilized for its removal but means that deuteration methods employing strong acids must be carefully considered. If acidic deuteration is necessary, it would typically be performed before the Boc-protection step.
The synthesis of this compound can therefore be strategically planned to either introduce the Boc group before or after the deuteration steps, depending on the chosen deuteration methodology. For instance, if a late-stage deuteration using a palladium catalyst is employed, the Boc-protected Amoxapine could be the substrate. Conversely, if deuterated starting materials are used, the Boc protection would be one of the final steps in the synthetic sequence. This flexibility makes the Boc group a suitable choice for the protection of the piperazine amine in the synthesis of this complex deuterated compound.
Development of Robust Synthetic Routes for Analogs and Intermediates (e.g., Amoxapine-d8)
The synthesis of this compound is a multi-step process that begins with the formation of its crucial intermediate, Amoxapine-d8. This involves the synthesis of the core Amoxapine structure, followed by isotopic labeling.
Synthesis of Amoxapine Intermediate: The foundational structure, Amoxapine, is synthesized from the raw material 2-(4-chlorobenzoxy)aniline. chemicalbook.com This precursor undergoes a series of reactions, including cyclization, to form the dibenz[b,f] chemicalbook.comsmolecule.comoxazepine core. The piperazinyl side chain is then introduced to yield Amoxapine. chemicalbook.com
Deuterium Labeling to Form Amoxapine-d8: To produce the deuterated analog, Amoxapine-d8, a common and effective method is catalytic hydrogen-deuterium exchange. smolecule.com This process involves treating Amoxapine with a source of deuterium, such as deuterium gas (D2), in the presence of a metal catalyst. smolecule.com Palladium on carbon (Pd/C) is a frequently used catalyst for such exchange reactions. smolecule.com The reaction selectively replaces hydrogen atoms on the piperazine ring with deuterium atoms, resulting in Amoxapine-d8. The efficiency of this exchange is critical for achieving high levels of isotopic enrichment.
N-tert-Butoxycarbonyl (Boc) Protection: The final step is the derivatization of Amoxapine-d8 to yield this compound. This involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of the piperazine ring. smolecule.comcymitquimica.com This is a standard procedure in organic synthesis, typically achieved by reacting the secondary amine of Amoxapine-d8 with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as triethylamine. The Boc group serves to protect the amine during subsequent reactions or to modify the compound's properties for specific analytical purposes. smolecule.com
The table below summarizes a representative synthetic route.
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | Amoxapine Synthesis | 2-(4-chlorobenzoxy)aniline, various reagents for cyclization and side-chain addition. chemicalbook.com | To create the core tricyclic antidepressant structure. chemicalbook.com |
| 2 | Deuteration | Amoxapine, Deuterium Gas (D₂), Palladium on Carbon (Pd/C) catalyst. smolecule.com | To introduce a stable isotope label for use in mass spectrometry-based analysis. smolecule.com |
| 3 | N-Boc Protection | Amoxapine-d8, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine. nih.gov | To introduce a Boc protecting group, creating the final derivatized compound. smolecule.comcymitquimica.com |
Optimization of Isolation and Purification Protocols for this compound
Achieving high purity of this compound is essential for its use as a reference standard. The optimization of isolation and purification protocols focuses on removing unreacted starting materials, catalysts, and by-products from the synthesis.
Initial Workup: Following the N-Boc protection reaction, the initial isolation typically involves an aqueous workup to remove the base (e.g., triethylamine hydrochloride) and any excess water-soluble reagents. The crude product is extracted into an organic solvent, which is then washed and dried. nih.gov
Chromatographic Purification: The primary method for purifying this compound is column chromatography. smolecule.com Silica gel is the most common stationary phase for this type of compound. A gradient of solvents, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column. The desired product is separated based on its polarity, allowing for the effective removal of impurities. High-performance liquid chromatography (HPLC) can also be employed for final purification to achieve very high purity levels. google.com
Crystallization: Recrystallization is another powerful technique used to purify solid compounds. smolecule.com The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
The table below outlines the common purification protocols.
| Method | Principle | Typical Implementation | Efficacy |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. smolecule.comescholarship.org | Silica gel column with a solvent gradient (e.g., ethyl acetate (B1210297) in hexane). | Highly effective for removing by-products and unreacted starting materials with different polarities. |
| Recrystallization | Purification based on differences in solubility between the compound and impurities in a specific solvent. smolecule.com | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Excellent for removing small amounts of impurities and achieving high crystalline purity. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution version of column chromatography using high pressure to pass the solvent through the column. google.com | Reversed-phase HPLC with a C18 column and a mobile phase like acetonitrile/water. | Used for achieving the highest purity levels required for analytical standards. |
Advanced Analytical Applications of N Tert Butoxycarbonyl Amoxapine D8 As a Stable Isotope Internal Standard
Quantitative Mass Spectrometry (LC-MS/MS and GC/MS) Method Development
The development of robust quantitative methods is fundamental for the accurate measurement of Amoxapine (B1665473) and its metabolites, such as 7-hydroxy-amoxapine and 8-hydroxy-amoxapine, in various biological samples. nih.govresearchgate.net N-tert-Butoxycarbonyl Amoxapine-d8 (B563610) is designed for this purpose, serving as an internal standard to ensure precision in complex matrices like plasma, urine, or tissue homogenates. aquigenbio.comacs.orgmdpi.com LC-MS/MS is a commonly employed technique due to its high sensitivity and selectivity, with several methods developed for the simultaneous analysis of Amoxapine and its related compounds. nih.govresearchgate.netoup.com GC-MS represents an alternative and powerful approach, also benefiting from the use of a stable isotope-labeled internal standard to achieve low limits of quantification. mdpi.comata-journal.org
Principles of Stable Isotope Dilution Mass Spectrometry for Analytes (e.g., Amoxapine and Metabolites)
Stable Isotope Dilution (SID) is an analytical technique that provides a high degree of accuracy in quantitative analysis. The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, N-tert-Butoxycarbonyl Amoxapine-d8—to the sample at the earliest stage of preparation. numberanalytics.comnumberanalytics.com This "internal standard" has nearly identical chemical and physical properties to the endogenous, non-labeled analyte (Amoxapine). fda.gov
Consequently, the internal standard experiences the same processing variations as the analyte, including extraction inefficiencies, matrix effects, and fluctuations in instrument response. dovepress.comnumberanalytics.com Because the mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio, the ratio of their signals is measured. This ratio remains constant regardless of sample loss or signal suppression/enhancement. By comparing this response ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined with high precision and accuracy. numberanalytics.comnumberanalytics.combiopharmaservices.com
Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Species
An essential goal in method development is the optimization of the chromatographic separation of the analyte and its deuterated internal standard. Ideally, the deuterated (heavy) and non-deuterated (light) species should co-elute, meaning they exit the chromatography column at the same time, producing a single, symmetrical peak from a mass spectrometry perspective. tandfonline.com This ensures that both compounds are subjected to the same matrix effects at the same moment during ionization. fda.gov
However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. nih.gov This effect can be influenced by the mobile phase composition (e.g., methanol (B129727) vs. acetonitrile), the stationary phase chemistry (e.g., C18, phenyl-hexyl), and the gradient elution profile. nih.govmdpi.com Method development involves carefully adjusting these parameters to minimize any separation. For instance, modifying the organic solvent ratio or the aqueous phase pH can tune the interaction with the stationary phase to achieve co-elution. mdpi.comdtu.dk The ultimate goal is to develop a robust method where the analyte and its stable isotope-labeled internal standard behave as identically as possible throughout the chromatographic run. mdpi.com
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
To achieve the highest levels of sensitivity and selectivity, mass spectrometer parameters must be meticulously optimized. For quantitative analysis using tandem mass spectrometry, this is typically done in Multiple Reaction Monitoring (MRM) mode. oup.com This involves selecting a specific precursor ion (the molecular ion of the analyte or standard, selected in the first quadrupole, Q1) and a specific product ion (a fragment generated by collision-induced dissociation in the second quadrupole, Q2) which is then detected in the third quadrupole (Q3).
This MRM transition (precursor → product) is highly specific to the compound of interest, effectively filtering out background noise from the sample matrix. For Amoxapine and its d8-labeled standard, distinct MRM transitions are established. The optimization process involves infusing a pure solution of each compound into the mass spectrometer and adjusting parameters such as collision energy (CE) and declustering potential (DP) to find the values that produce the most intense and stable signal for each transition. This ensures that even trace amounts of the analyte can be reliably detected and quantified. semanticscholar.org
Table 1: Example LC-MS/MS Parameters for Amoxapine Analysis
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode |
|---|---|---|---|
| Amoxapine | 314.1 | 193.1 | Positive ESI |
| Amoxapine-d8 | 321.8 | 201.1 | Positive ESI |
Note: The values presented are illustrative and require optimization for specific instrumentation and methods. The precursor ion for Amoxapine-d8 reflects the addition of eight deuterium (B1214612) atoms. cerilliant.com The product ions would be chosen based on specific fragmentation patterns observed during method development.
Method Validation for Precision, Accuracy, and Reproducibility in Research Studies
Once a quantitative method is developed, it must undergo rigorous validation to ensure its performance is reliable and reproducible. Method validation is performed according to guidelines from regulatory bodies like the FDA or principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines. researchgate.netfda.govresearchgate.net Using a stable isotope-labeled internal standard like this compound is critical to meeting the stringent acceptance criteria for these validation exercises. numberanalytics.combiopharmaservices.com
Key validation parameters include:
Precision : Assessed by repeatedly analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). Intra-assay precision measures variability within a single analytical run, while inter-assay precision measures it across different runs on different days. researchgate.net
Accuracy : Measures how close the determined concentration is to the true nominal value. It is also assessed using QC samples and is typically expressed as a percentage of bias. researchgate.net
Linearity and Range : A calibration curve is generated by plotting the response ratio (analyte/internal standard) against a series of known analyte concentrations. The method is considered linear if it produces a high correlation coefficient (typically r² > 0.99). researchgate.net
Reproducibility : This is demonstrated through consistent performance in precision and accuracy assessments over time and, in some cases, between different laboratories or analysts (ruggedness). researchgate.net
Table 2: Typical Method Validation Acceptance Criteria (Bioanalytical)
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation. Criteria based on common regulatory guidance. researchgate.netfda.gov
Quality Control and Certified Reference Material Standards for Analytical Research
The quality and reliability of any analytical measurement are fundamentally dependent on the quality of the reference materials used. This compound is available as a Certified Reference Material (CRM). aquigenbio.comcerilliant.com CRMs are produced under stringent quality standards, such as ISO 17034, and are accompanied by a Certificate of Analysis (CoA). lgcstandards.com This certificate provides comprehensive information about the material's identity, purity, concentration, and uncertainty, ensuring its suitability for its intended use. lgcstandards.com
Using a CRM as an internal standard is crucial for:
Ensuring Traceability : It allows the analytical results to be traced back to a recognized standard, often linked to pharmacopeias like the USP or EP. aquigenbio.com
Accurate Preparation of Calibrators and Controls : A well-characterized internal standard ensures that the calibration standards and quality control samples, which are used to validate and run the assay, are prepared accurately. lgcstandards.comvwr.com
Inter-laboratory Consistency : When different labs use the same CRM, it improves the consistency and comparability of results generated across various research studies.
Application in Internal Standard Verification and System Performance Monitoring
Beyond its primary role in quantification, the stable isotope-labeled internal standard serves a secondary but vital function: monitoring the analytical system's performance in real-time. lcms.cz Since a constant amount of the internal standard is added to every sample, its response should be consistent across an entire analytical batch, including calibrators, QCs, and unknown samples. tandfonline.com
Significant variability, trends (drift), or sudden drops in the internal standard's signal can indicate a problem. fda.govtandfonline.com This could be due to issues in sample preparation, such as inconsistent pipetting, or problems with the LC-MS/MS system, such as a failing pump, ion source contamination, or detector fatigue. biopharmaservices.com
Specialized methods, sometimes referred to as Internal Standard Verification (ISV), can be implemented. These methods use the predictable and intense signal of the internal standard to actively monitor key mass spectrometer parameters like mass accuracy, resolution, and signal intensity during routine analysis. lcms.cz By tracking the internal standard's response, analysts can gain confidence that the system is operating correctly or be alerted to potential issues that could compromise the integrity of the data, prompting immediate investigation and corrective action. tandfonline.comlcms.cz
Mechanistic and Preclinical Research Applications of Deuterated Amoxapine Derivatives
In Vitro Metabolic Pathway Elucidation of Amoxapine (B1665473) Using Deuterated Probes
The use of deuterated analogs of amoxapine is instrumental in deciphering its complex metabolic fate within biological systems. These heavy-isotope labeled compounds act as probes, allowing researchers to trace and quantify the formation of various metabolites with high precision.
To investigate the metabolic pathways of amoxapine, in vitro studies using liver sub-cellular fractions and whole cells are fundamental. oyc.co.jpdomainex.co.uk Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes, serve as the primary models for these investigations. oyc.co.jpdomainex.co.uk
In a typical experiment, deuterated amoxapine, such as N-tert-Butoxycarbonyl Amoxapine-d8 (B563610), is incubated with human, rat, or mouse liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. evotec.com The reaction is allowed to proceed for a defined period at 37°C before being stopped. domainex.co.uk Control incubations without the cofactor are often included to distinguish between CYP-mediated and non-CYP-mediated metabolism. evotec.com The resulting mixture is then analyzed to identify and quantify the metabolites formed.
These studies allow for the determination of key metabolic parameters, such as the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. evotec.com By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways that are sensitive to isotopic substitution.
Following incubation, the samples are analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). tandfonline.com This powerful method allows for the separation, identification, and quantification of the parent drug and its various metabolites. The deuterated internal standards are crucial for accurate quantification. tandfonline.com
In the case of amoxapine, the major mammalian metabolites are 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638). nih.govnih.gov When deuterated amoxapine is used, the corresponding deuterated metabolites, such as 7-hydroxyamoxapine-d8 and 8-hydroxyamoxapine-d8, are formed. The mass spectrometer can easily distinguish between the deuterated and non-deuterated forms due to the mass difference, enabling precise tracking of the metabolic process.
The quantitative analysis of these deuterated metabolites provides valuable information on the relative importance of different metabolic pathways. For instance, studies have shown that in humans, the serum levels of 8-hydroxyamoxapine are significantly higher than those of the parent drug and the 7-hydroxy derivative. nih.gov
Table 1: Analytical Methods for Metabolite Quantification
| Analytical Technique | Purpose | Key Features |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of parent drug and metabolites. nih.gov | Reversed-phase columns are commonly used. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of compounds. tandfonline.com | High sensitivity and selectivity; allows for the use of deuterated internal standards for accurate quantification. tandfonline.com |
A critical aspect of metabolic studies is identifying the specific enzyme systems responsible for the biotransformation of a drug. For many drugs, including amoxapine, the cytochrome P450 (CYP) family of enzymes plays a central role. plos.orgnih.gov
To pinpoint the specific CYP isoforms involved in amoxapine metabolism, several experimental approaches are employed. One common method involves using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to screen for their ability to metabolize the drug. plos.org Studies have indicated that CYP3A4 is a primary isoform responsible for the microsomal clearance of certain compounds, while others like CYP2C19 may play a lesser role. plos.org
Another approach is to use chemical inhibitors that are selective for specific CYP isoforms in incubations with human liver microsomes. jst.go.jp By observing which inhibitor reduces the formation of a particular metabolite, researchers can deduce the involvement of the corresponding CYP isoform. jst.go.jp The use of deuterated substrates in these experiments can further refine the understanding of the enzymatic process and the potential for drug-drug interactions.
Non-Human Pharmacokinetic (PK) Studies of Amoxapine-d8 and Analogs
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Non-human PK studies are essential for predicting how a drug will behave in humans. The use of deuterated compounds like amoxapine-d8 can provide unique insights into these processes.
Animal models, such as rats and non-human primates, are routinely used to assess the pharmacokinetic properties of new drug candidates. tandfonline.com Following administration of amoxapine-d8, blood, urine, and feces samples are collected over time and analyzed by LC-MS/MS to determine the concentrations of the parent drug and its deuterated metabolites. tandfonline.com
These studies provide crucial information on:
Absorption: How quickly and completely the drug is absorbed into the bloodstream. Amoxapine is known to be rapidly absorbed after oral administration. nih.gov
Distribution: Where the drug distributes in the body. Amoxapine is approximately 90% bound to plasma proteins. drugbank.comwikipedia.org
Excretion: How the drug and its metabolites are eliminated from the body, primarily through urine and feces. drugbank.com
In rats, for instance, following administration of loxapine (B1675254) (a related compound), the major metabolite found in plasma was 7-hydroxy-loxapine, while 8-hydroxy loxapine, the major human metabolite, was not detected. tandfonline.com This highlights potential species differences in metabolism.
The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of bond cleavage, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.com This can lead to a reduction in the rate of metabolic clearance and an increase in the drug's half-life. juniperpublishers.com
Evaluating the KIE in non-human systems is a key application of deuterated compounds. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated drug, researchers can determine if deuteration leads to a favorable change in metabolic stability. nih.gov However, the occurrence and magnitude of a KIE are not always predictable and can be masked by other factors, such as alternative metabolic pathways or different rate-limiting steps in the enzymatic reaction. plos.orgnih.gov Therefore, empirical testing in relevant in vitro and in vivo systems is essential to establish the impact of deuteration on a drug's pharmacokinetic profile. plos.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| N-tert-Butoxycarbonyl Amoxapine-d8 | |
| Amoxapine | |
| 7-hydroxyamoxapine | |
| 8-hydroxyamoxapine | |
| 7-hydroxyamoxapine-d8 | |
| 8-hydroxyamoxapine-d8 | |
| Loxapine | |
| 7-hydroxy-loxapine |
Tracer Studies for Investigating Biochemical Processes in Non-Clinical Settings
The use of stable isotope-labeled compounds, particularly deuterated derivatives, has become an invaluable tool in non-clinical research for elucidating complex biochemical processes. researchgate.net this compound, a deuterated and protected form of the tricyclic antidepressant amoxapine, serves as a prime example of a tracer molecule in such studies. Its unique properties allow researchers to track its metabolic fate and interaction with biological systems with high precision, providing insights that are not achievable with its non-deuterated counterpart alone.
In non-clinical settings, tracer studies with deuterated compounds like this compound are instrumental in mapping metabolic pathways. The substitution of hydrogen atoms with deuterium does not significantly alter the compound's chemical properties or biological activity, yet it provides a distinct mass signature that can be readily detected by mass spectrometry (MS). researchgate.net This allows for the unambiguous identification of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.
One of the primary applications of deuterated amoxapine derivatives in tracer studies is the investigation of drug metabolism. The metabolism of tricyclic antidepressants, including amoxapine, is complex and often involves multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. By using a deuterated tracer, researchers can precisely identify the sites of metabolic modification on the amoxapine molecule.
For instance, a common metabolic pathway for amoxapine is hydroxylation. A study on the transformation of amoxapine by the fungus Cunninghamella elegans, which can mimic mammalian metabolism, identified 7-hydroxyamoxapine as a major metabolite. nih.gov In a hypothetical tracer study using this compound, the resulting hydroxylated metabolite would retain the deuterium label, allowing for its clear differentiation from endogenous compounds with similar masses.
The kinetic isotope effect is another fundamental principle leveraged in these tracer studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions. This effect can be used to probe the rate-limiting steps in metabolic pathways. If deuteration at a specific position on the amoxapine molecule leads to a significant decrease in the rate of formation of a particular metabolite, it provides strong evidence that the cleavage of the C-H bond at that position is a critical step in the metabolic process.
The data from such tracer studies are often presented in tables that compare the metabolic profiles of the deuterated and non-deuterated compounds. These tables can highlight the differences in metabolite formation, providing a quantitative measure of the kinetic isotope effect.
Table 1: Hypothetical In Vitro Metabolic Profile of Amoxapine and this compound in Human Liver Microsomes
| Analyte | Retention Time (min) | Peak Area (Arbitrary Units) - Amoxapine | Peak Area (Arbitrary Units) - this compound |
| Amoxapine | 10.2 | 500,000 | - |
| This compound | 10.3 | - | 480,000 |
| 7-Hydroxyamoxapine | 8.5 | 120,000 | - |
| 7-Hydroxyamoxapine-d7 | 8.6 | - | 80,000 |
| 8-Hydroxyamoxapine | 8.9 | 95,000 | - |
| 8-Hydroxyamoxapine-d7 | 9.0 | - | 65,000 |
This table is interactive. Users can sort the data by clicking on the column headers.
The reduction in the peak areas of the deuterated metabolites in the hypothetical data above would suggest a kinetic isotope effect, indicating that hydroxylation is a key metabolic pathway.
Furthermore, tracer studies with deuterated amoxapine derivatives can be employed to investigate the inhibition and induction of drug-metabolizing enzymes. By co-incubating the deuterated tracer with other drugs or compounds, researchers can assess the potential for drug-drug interactions. A change in the metabolic profile of the deuterated amoxapine in the presence of another compound can indicate that the second compound either inhibits or induces the enzymes responsible for amoxapine's metabolism.
Table 2: Illustrative Enzyme Inhibition Study with this compound
| Condition | Concentration of 7-Hydroxyamoxapine-d7 (ng/mL) | % Inhibition |
| Control (no inhibitor) | 150 | 0% |
| With Ketoconazole (CYP3A4 inhibitor) | 45 | 70% |
| With Quinidine (CYP2D6 inhibitor) | 135 | 10% |
This table is interactive. Users can sort the data by clicking on the column headers.
The illustrative data in Table 2 would suggest that the formation of 7-Hydroxyamoxapine is primarily mediated by the CYP3A4 enzyme.
Spectroscopic Characterization and Structural Confirmation of N Tert Butoxycarbonyl Amoxapine D8
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Structural Integrity and Confirmation of Deuterium (B1214612) Labeling Sites
Proton NMR (¹H NMR) is a powerful technique for verifying the structural integrity of the molecule and confirming the positions of deuterium labels. In deuterated compounds, the absence of signals at specific chemical shifts, where protons would typically appear in the non-deuterated analogue, provides strong evidence of successful deuterium incorporation. researchgate.net For N-tert-Butoxycarbonyl Amoxapine-d8 (B563610), the piperazine (B1678402) ring is the site of deuteration. lgcstandards.comcymitquimica.com The ¹H NMR spectrum would therefore be expected to show a significant reduction or complete absence of signals corresponding to the protons on the piperazine ring. The presence of the characteristic signals for the aromatic protons of the dibenzoxazepine (B10770217) core and the singlet for the tert-butoxycarbonyl (Boc) group protons would confirm the integrity of the rest of the molecule. rsc.orgresearchgate.net The integration of the remaining proton signals would also be consistent with the expected number of protons in the non-deuterated parts of the structure.
It is important to consider that the presence of the bulky N-Boc group can lead to the observation of rotamers (rotational isomers) in NMR spectra, which may result in the broadening or splitting of some signals. rsc.org
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive mapping of the carbon skeleton. youtube.com The ¹³C NMR spectrum of N-tert-Butoxycarbonyl Amoxapine-d8 would display signals corresponding to the carbons of the dibenzoxazepine moiety, the piperazine ring, and the N-tert-butoxycarbonyl group.
The chemical shifts of the carbonyl carbon in the N-Boc group and the carbons of the aromatic rings are particularly diagnostic. mdpi.comresearchgate.net The carbons of the deuterated piperazine ring may show characteristic triplet patterns due to C-D coupling, although broadband decoupled ¹³C NMR, which simplifies the spectrum to singlets for each carbon, is more commonly used for initial structural confirmation. youtube.com The presence of all expected carbon signals confirms the integrity of the molecular backbone.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Approximate Chemical Shift (ppm) |
| Carbonyl (N-Boc) | 150 - 160 |
| Aromatic/Heteroaromatic Carbons | 110 - 160 |
| C-O (Dibenzoxazepine) | 140 - 160 |
| C-N (Piperazine) | 40 - 60 |
| C(CH₃)₃ (Boc) | ~80 |
| C(C H₃)₃ (Boc) | ~28 |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. mdpi.comsigmaaldrich.com
Deuterium (²H) NMR for Direct Confirmation of Isotopic Enrichment
While ¹H NMR provides indirect evidence of deuteration through signal absence, Deuterium NMR (²H NMR) offers direct observation of the deuterium nuclei. sigmaaldrich.com This technique is highly specific for deuterated compounds and provides unequivocal confirmation of isotopic enrichment. sigmaaldrich.com For this compound, the ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the piperazine ring. The integration of these signals can be used to determine the level of deuterium incorporation at each site. nih.gov This method is particularly valuable for quality control and for verifying the isotopic purity of the labeled compound. sigmaaldrich.com
Mass Spectrometry for Molecular Formula and Isotopic Purity Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition and isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. nih.gov For this compound, the expected molecular formula is C₂₂H₁₆D₈ClN₃O₃. lgcstandards.comcymitquimica.com HRMS can distinguish this from other potential formulas with the same nominal mass, thus confirming the elemental composition. The high mass accuracy of HRMS is essential for verifying the successful synthesis of the target compound. nih.gov The observed isotopic pattern in the mass spectrum, which arises from the natural abundance of isotopes like ¹³C and ³⁷Cl, should also match the theoretical pattern for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, providing further structural confirmation. faa.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. mdpi.com
Key fragmentation pathways for this compound would likely involve the loss of the tert-butoxycarbonyl group, cleavage of the piperazine ring, and fragmentation of the dibenzoxazepine core. The masses of the resulting fragment ions provide valuable information for confirming the connectivity of the different structural components. The presence of deuterated fragments further corroborates the location of the isotopic labels.
Table 2: Predicted Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | 56 | Loss of isobutylene (B52900) from Boc group |
| [M+H]⁺ | [M+H - C₅H₉O₂]⁺ | 101 | Loss of the entire Boc group |
| [M+H]⁺ | Fragments of the dibenzoxazepine core | Varies | Cleavage of the tricyclic system |
| [M+H]⁺ | Deuterated piperazine fragments | Varies | Fragmentation of the labeled piperazine ring |
Note: The exact m/z values will depend on the charge state and the specific fragmentation pathway.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions
Infrared and Ultraviolet-Visible spectroscopy are fundamental techniques for identifying functional groups and investigating electronic transitions within a molecule.
IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum is expected to exhibit key absorptions corresponding to its constituent parts: the dibenzo[b,f] nih.govacs.orgoxazepine core, the piperazine ring, the tert-butoxycarbonyl group, and the carbon-deuterium bonds.
The introduction of the Boc group introduces a strong carbonyl (C=O) stretching band, typically observed in the range of 1680-1700 cm⁻¹. This is a distinctive feature differentiating it from Amoxapine (B1665473). The IR spectra of N-Boc protected amines consistently show a strong band for the C=O stretch of the Boc group around 1695-1705 cm⁻¹. nih.gov Additionally, characteristic absorptions for the C-O stretching of the carbamate (B1207046) and the vibrations of the tert-butyl group would be present.
The deuteration of the piperazine ring will lead to a noticeable shift in the C-H stretching and bending vibrations. The C-D stretching vibrations are expected to appear at a lower wavenumber (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (typically 2800-3000 cm⁻¹) due to the heavier mass of deuterium. researchgate.net This significant shift provides a clear spectroscopic marker for successful deuteration. Other vibrations involving the deuterated positions, such as bending and rocking modes, will also be shifted to lower frequencies.
The fundamental vibrations of the dibenzo[b,f] nih.govacs.orgoxazepine skeleton, including aromatic C-H stretching, C=C and C=N stretching, and C-O-C stretching, are expected to be largely consistent with those of Amoxapine. researchgate.net A study on Amoxapine-loaded solid lipid nanoparticles reported the N-H absorption peak at 3400–3100 cm⁻¹ (stretching) and 1610–1550 cm⁻¹ (bending). acs.org While the N-H bond of the piperazine moiety is absent in the N-Boc derivative, the aromatic C-H stretches would remain.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Boc group) | 1680 - 1700 | Strong absorption, characteristic of the protecting group. |
| C-D (piperazine ring) | 2100 - 2250 | Stretching vibration, confirms deuteration. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the dibenzoxazepine rings. |
| C-N | 1250 - 1350 | Stretching vibrations. |
| C-O-C (ether linkage) | 1200 - 1250 | Asymmetric stretching in the oxazepine ring. |
| C-O (carbamate) | 1150 - 1250 | Stretching vibrations of the Boc group. |
This table is predictive and based on general spectroscopic principles and data from related compounds.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-electron system of the dibenzo[b,f] nih.govacs.orgoxazepine core. The UV-Vis spectrum of this compound is expected to be very similar to that of Amoxapine, as neither the Boc group nor the deuterium labeling significantly alters the chromophore. reddit.com The replacement of hydrogen with deuterium has a negligible effect on the electronic transition energies. reddit.com
Studies on Amoxapine have reported characteristic UV absorption maxima. For instance, one study identified λmax values at 210 nm and 252 nm. acs.org Another investigation on salts of Amoxapine determined solubility using UV-Vis spectroscopy, indicating its utility in quantitative analysis. acs.org Research on dibenzo[b,f]oxepine derivatives has also been conducted using UV-Vis spectroscopy to study their electronic properties. nih.gov
The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic rings of the dibenzoxazepine system. The intensity of the absorption is proportional to the concentration of the compound, a principle utilized in quantitative assays.
Table 2: Reported UV-Vis Absorption Maxima for Amoxapine
| Solvent/Matrix | λmax (nm) | Reference |
| Not specified | 210, 252 | acs.org |
| Water (for solubility) | Not specified | acs.org |
This data pertains to the non-Boc protected, non-deuterated Amoxapine and is expected to be highly similar for this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure.
While no crystal structure for this compound is publicly available, the crystal structure of a mixed solvated salt of Amoxapine acetate (B1210297) has been reported. nih.govresearchgate.net This study revealed the conformation of the Amoxapine molecule, including the boat-like conformation of the seven-membered oxazepine ring and the chair conformation of the piperazine ring. nih.govresearchgate.net The various components in the crystal were linked by N-H···O and O-H···O hydrogen bonds. nih.govresearchgate.net
The crystal structure of this compound would be expected to show similar core structural features. The bulky tert-butoxycarbonyl group on the piperazine nitrogen would likely influence the crystal packing arrangement. Deuteration does not affect the electron density distribution and therefore has no impact on the X-ray diffraction pattern.
Table 3: Crystallographic Data for Amoxapine Acetate Mixed Solvate
| Parameter | Value | Reference |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2₁/c | researchgate.net |
| a (Å) | 21.0726 (12) | researchgate.net |
| b (Å) | 6.0393 (3) | researchgate.net |
| c (Å) | 18.6087 (10) | researchgate.net |
| β (°) | 92.096 (2) | researchgate.net |
| Volume (ų) | 2366.6 (2) | researchgate.net |
| Z | 4 | researchgate.net |
This data is for a salt of the non-deuterated, non-Boc protected Amoxapine. The unit cell parameters for this compound would be different due to the presence of the Boc group and the different crystal packing.
Future Research Directions and Unexplored Avenues for N Tert Butoxycarbonyl Amoxapine D8
Development of Chemoenzymatic or Biocatalytic Approaches for Deuteration
The synthesis of deuterated compounds like N-tert-Butoxycarbonyl Amoxapine-d8 (B563610) traditionally relies on chemical methods that can be costly and may lack stereoselectivity. rsc.org Chemoenzymatic and biocatalytic approaches offer a greener and more precise alternative for deuterium (B1214612) incorporation. nih.govrsc.org
Current Landscape and Potential Application:
Recent advancements have highlighted the potential of enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), to catalyze deuterium exchange in a site- and stereoselective manner. nih.gov For instance, SxtA AONS, an α-oxo-amine synthase, has demonstrated the ability to produce a variety of α-deuterated amino acids using D2O as the deuterium source. nih.gov This approach is not only efficient but also operates under mild conditions, eliminating the need for protecting groups. nih.gov
Furthermore, H2-driven biocatalytic systems are emerging as a clean and effective method for generating deuterated compounds. researchgate.netnih.gov These systems utilize hydrogen gas as a reductant and heavy water (D2O) as the deuterium source, offering high isotopic purity and enantiomeric excess. rsc.orgresearchgate.netnih.gov Such methodologies could be adapted for the specific deuteration of the amoxapine (B1665473) scaffold or its precursors.
Future Research Focus:
Enzyme discovery and engineering: Identifying or engineering enzymes that can specifically deuterate the amoxapine core structure. This could involve screening microbial sources or using directed evolution to tailor enzyme specificity.
Process optimization: Developing robust and scalable chemoenzymatic processes for the synthesis of N-tert-Butoxycarbonyl Amoxapine-d8. This would involve optimizing reaction conditions, enzyme immobilization, and downstream processing to ensure high yields and purity. d-nb.info
Cost-effective deuterium sources: Exploring the use of inexpensive deuterium sources like D2O to make the biocatalytic process more economically viable. researchgate.netnih.gov
Advanced Analytical Methodologies for Trace Analysis in Complex Non-Human Biological Systems
The accurate quantification of this compound in biological matrices is paramount for its function as an internal standard. While current methods like liquid chromatography-mass spectrometry (LC-MS) are effective, there is always a need for more sensitive and robust analytical techniques, especially for trace-level detection in complex non-human biological systems. researchgate.netsapub.org
Challenges and Opportunities:
Analyzing trace amounts of compounds in complex biological samples presents challenges such as matrix effects, which can interfere with accurate quantification. researchgate.net Advanced analytical techniques can help overcome these hurdles.
Future Research Directions:
High-resolution mass spectrometry (HRMS): Employing HRMS can provide higher selectivity and sensitivity, enabling the detection of trace levels of the analyte and its metabolites in complex matrices.
Advanced separation techniques: Techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) can offer improved resolution and faster analysis times compared to conventional HPLC. sapub.org
Novel sample preparation methods: Developing more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs), can help to remove interfering matrix components and pre-concentrate the analyte.
Hyphenated techniques: The coupling of different analytical techniques, such as LC with ion mobility spectrometry-mass spectrometry (IMS-MS), can provide an additional dimension of separation and enhance the specificity of the analysis.
Computational Chemistry and Molecular Modeling Studies of Deuterium Effects on Amoxapine Interactions (e.g., enzyme binding kinetics in vitro)
Deuteration can influence the physicochemical properties of a molecule, which in turn can affect its interaction with biological targets like enzymes and receptors. irb.hrmdpi.com Computational chemistry and molecular modeling provide powerful tools to investigate these subtle yet significant effects. nih.govplos.org
The Deuterium Isotope Effect:
The replacement of hydrogen with deuterium, a heavier isotope, leads to a stronger C-D bond compared to a C-H bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, a principle that has been exploited in the development of deuterated drugs. irb.hr Furthermore, deuteration can alter a molecule's lipophilicity and molar volume, potentially influencing its binding affinity to proteins. irb.hr
Future Research Focus:
Quantum mechanics/molecular mechanics (QM/MM) calculations: These hybrid methods can be used to model the active site of enzymes that metabolize amoxapine, such as cytochrome P450 (CYP) enzymes, and to calculate the energetic differences in binding and reaction rates between the deuterated and non-deuterated forms. irb.hrnih.govresearchgate.net
Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of amoxapine and its deuterated analogue within the binding pocket of a receptor or enzyme, revealing how deuteration might alter conformational flexibility and interaction patterns. nih.govplos.org
Predicting metabolic pathways: Computational models can be used to predict the metabolic fate of this compound and to understand how deuteration influences the formation of different metabolites. drugbank.com
Exploration of Deuterated Amoxapine Analogues as Probes for Investigating Receptor Dynamics in Non-Human Models (In Vitro/Ex Vivo)
Beyond its role as an internal standard, deuterated amoxapine analogues could be developed as valuable molecular probes to study the dynamics of their target receptors in non-human models. nih.govresearchgate.netacs.org
Probing Receptor-Ligand Interactions:
Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR spectroscopy can be used to monitor the conformational changes in a receptor upon ligand binding. nih.govacs.orgnih.gov Deuterated ligands can provide a unique handle for these studies.
Future Research Directions:
Synthesis of selectively deuterated analogues: Synthesizing a panel of amoxapine analogues with deuterium labels at specific positions would allow for a more detailed investigation of which parts of the molecule are crucial for receptor interaction.
HDX-MS studies: Using HDX-MS to compare the deuterium uptake of a target receptor in the presence of amoxapine versus its deuterated analogues could reveal subtle differences in receptor dynamics induced by the ligand. acs.orgnih.gov
NMR spectroscopy: Solution NMR studies could be employed to observe how different deuterated amoxapine analogues affect the conformational ensemble of the receptor, potentially linking specific binding modes to different functional outcomes. nih.govresearchgate.net
Development of imaging probes: Deuterated compounds can also be used in conjunction with techniques like deuterium NMR spectroscopy for in vivo imaging, opening up possibilities for developing deuterated amoxapine-based probes for non-invasive studies in animal models. google.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other deuterated compounds, leading to advancements in drug metabolism and pharmacokinetic studies, analytical methodology, and our fundamental understanding of drug-receptor interactions.
Q & A
Q. How should conflicting spectral data (e.g., NMR vs. MS) be interpreted during structural elucidation?
- Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity. High-resolution mass spectrometry (HRMS) resolves ambiguous molecular formulas. Computational tools (DFT for NMR chemical shift prediction) or X-ray crystallography (if crystals are obtainable) provide definitive confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
